molecular formula C20H18ClN5 B2665379 1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE CAS No. 866345-53-1

1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE

Cat. No.: B2665379
CAS No.: 866345-53-1
M. Wt: 363.85
InChI Key: SKTNRULOCNELRE-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-[1,2,3]Triazolo[1,5-a]quinazolin-5-yl]piperidine is a heterocyclic compound featuring a fused triazoloquinazoline core. The structure includes a 4-chlorophenyl group at position 3 of the triazole ring and a piperidine substituent at position 5 of the quinazoline scaffold.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c21-15-10-8-14(9-11-15)18-20-22-19(25-12-4-1-5-13-25)16-6-2-3-7-17(16)26(20)24-23-18/h2-3,6-11H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTNRULOCNELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, reduce reaction times, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Table 1: Anticancer Activity of Triazolo-Fused Compounds

Compound Class Core Structure Substituents Activity (GP%) Cell Line
Triazoloquinazoline (e.g., 6a) [1,2,3]Triazolo[1,5-a]quinazoline 3-aryl, 5-amino 81.85 Renal UO-31
Thienotriazolopyrimidine Thieno[3,2-e]triazolo[1,5-a]pyrimidine 3-aryl, 5-oxo 20–90 Multiple lines

Substituent Effects on Bioactivity

Piperidine vs. Other Amine Substituents

The piperidine group at position 5 is a critical pharmacophore.

Halogenated Aryl Groups

The 4-chlorophenyl group in the target compound may enhance target binding via hydrophobic interactions. Similar derivatives, such as 3-[7-(3-bromophenyl)-5-(4-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol (P7116110095), showed moderate activity in kallikrein-related peptidase inhibition assays, suggesting halogenated aryl groups are beneficial for target engagement .

Solubility and Structural Modifications

Poor aqueous solubility is a recurring issue for triazolo-fused compounds. For instance, 3-(3-aryl-1,2,4-oxadiazol-5-yl)thieno-[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (3a–h) exhibited low antitumor activity at 10⁻⁵ M, attributed to inadequate cellular penetration . Introducing polar groups (e.g., hydroxyl or sulfonyl) or reducing aromaticity (e.g., thieno vs. quinazoline cores) may mitigate this issue.

Table 2: Solubility and Bioactivity Relationships

Compound Key Modification Solubility Anticancer Activity
Target Compound Piperidine, 4-chlorophenyl Moderate* Not reported
Thienotriazolopyrimidones (3a–h) Oxadiazole, thieno-fused core Low Inactive at 10⁻⁵ M
Sulfonyl Derivatives (e.g., RN: 904582-01-0) Sulfonyl group Improved* Moderate

*Predicted based on structural analogs.

Key Research Findings and Implications

Core Structure Matters: Thieno-fused systems outperform aryl-fused triazoloquinazolines in anticancer screens, likely due to enhanced electronic properties and solubility .

Piperidine Substitution : While piperidine may improve lipophilicity, bulky substituents (e.g., 3-methylpiperidine) could reduce binding affinity .

Biological Activity

The compound 1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN5OC_{19}H_{22}ClN_5O with a molecular weight of approximately 444.79 g/mol. The compound features a piperidine ring linked to a triazoloquinazoline moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those containing triazole moieties. These compounds have been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) , which plays a critical role in tumor growth and proliferation. For instance:

  • In vitro studies demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Case Study : A specific derivative demonstrated a dose-dependent increase in apoptotic cells in the A549 lung cancer cell line, with late apoptosis rates reaching 65.08% at higher concentrations .

Anti-inflammatory Activity

Quinazoline derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can effectively reduce inflammation in animal models:

  • Study Findings : Compounds derived from quinazoline showed promising results in reducing paw edema in rats induced by carrageenan, with significant decreases in inflammation observed at various dosages .
  • Data Table : The following table summarizes the anti-inflammatory effects of selected quinazoline derivatives:
CompoundDose (mg/kg)Paw Volume (mL)% Inhibition
Control02.00 ± 0.12-
Compound A501.30 ± 0.0635
Compound B1001.08 ± 0.0546

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been documented. These compounds exhibit activity against various bacterial strains:

  • Study Overview : A series of synthesized quinazoline derivatives were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
  • Case Study : One derivative demonstrated an Minimum Inhibitory Concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by their structural modifications:

  • Chlorophenyl Substitution : The presence of the chlorophenyl group enhances the lipophilicity and biological activity against cancer cells.
  • Triazole Ring Influence : The incorporation of triazole rings has been associated with improved anticancer activity due to their ability to interact with multiple biological targets.

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